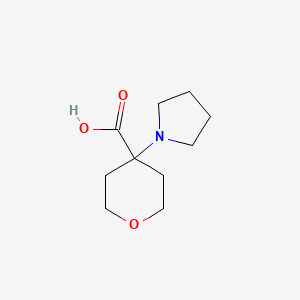
4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tetrahydro-2H-pyran-4-carboxylic acid moiety .
Synthesis Analysis
The synthesis of this compound could involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthetic strategies used could be based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a tetrahydro-2H-pyran-4-carboxylic acid moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and the tetrahydro-2H-pyran-4-carboxylic acid moiety . The pyrrolidine ring could undergo various reactions, including ring construction and functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 130.14, a density of 1.2±0.1 g/cm3, a boiling point of 264.5±33.0 °C at 760 mmHg, and a melting point of 87-89ºC .Aplicaciones Científicas De Investigación
C-H Functionalization and Redox-Annulations
4-pyrrolidin-1-yltetrahydro-2H-pyran-4-carboxylic acid and its derivatives have applications in C-H functionalization and redox-annulations. These processes involve cyclic amines like pyrrolidine and tetrahydroisoquinoline reacting with α,β-unsaturated aldehydes and ketones. The procedures result in the generation of conjugated azomethine ylides, followed by electrocyclization and, occasionally, tautomerization. This results in the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, expanding the scope of synthetic organic chemistry (Kang et al., 2015).
Synthesis and Characterization of Nanoparticles
The compound and its structural analogs have been utilized in the synthesis and characterization of nanoparticles. For instance, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as an organic-inorganic hybrid heterogeneous catalyst. These nanoparticles exhibit remarkable catalytic activity in the one-pot synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions, highlighting their potential in green chemistry and the field of catalysis (Asghari & Mohammadnia, 2016).
Applications in Crystal Engineering and Supramolecular Chemistry
The compound and its derivatives have significant implications in crystal engineering and supramolecular chemistry. Studies have explored the occurrence of carboxylic acid-pyridine supramolecular synthons in heterocyclic acids. These synthons, assembled by specific hydrogen bonds, play a crucial role in controlling self-assembly in crystal structures, thereby aiding in the development of crystal engineering strategies (Vishweshwar et al., 2002).
Mecanismo De Acción
The mechanism of action of this compound could be influenced by the presence of the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Propiedades
IUPAC Name |
4-pyrrolidin-1-yloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-7-14-8-4-10)11-5-1-2-6-11/h1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONVUXSKWDEQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

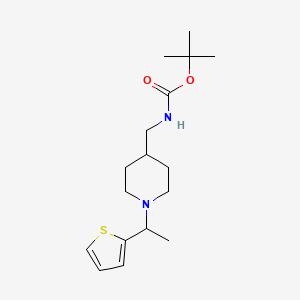
![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)
![1-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2564471.png)
![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)
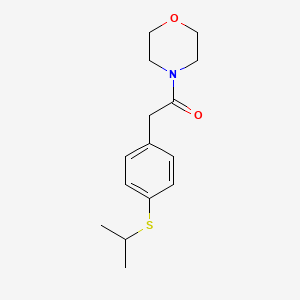
![2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2564477.png)
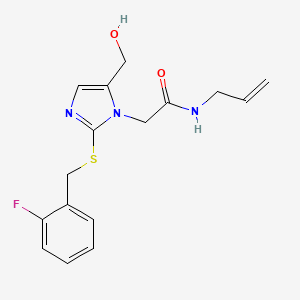
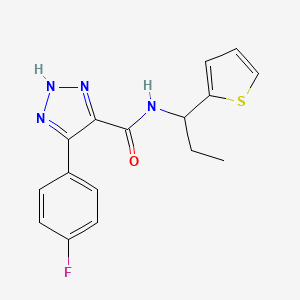

![1,3-Benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2564482.png)
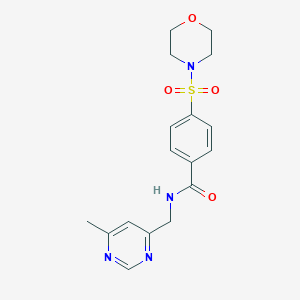
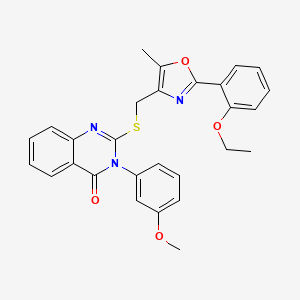
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2564488.png)